Cas no 2411270-55-6 (2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)

2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide structure
2411270-55-6 structure
商品名:2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide
CAS番号:2411270-55-6
MF:C15H22ClN3O
メガワット:295.807682514191
CID:5682570
PubChem ID:165767133

2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide 化学的及び物理的性質

名前と識別子

    • Z3766263056
    • 2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide
    • EN300-26601312
    • 2411270-55-6
    • インチ: 1S/C15H22ClN3O/c16-9-14(20)17-11-6-7-12-13(8-11)19-15(18-12)10-4-2-1-3-5-10/h10-11H,1-9H2,(H,17,20)(H,18,19)
    • InChIKey: HSCGFUKOYFFSDZ-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NC1CCC2=C(C1)NC(C1CCCCC1)=N2)=O

計算された属性

  • せいみつぶんしりょう: 295.1451400g/mol
  • どういたいしつりょう: 295.1451400g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 57.8Ų

2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26601312-1g
2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide
2411270-55-6 90%
1g
$0.0 2023-09-13
Enamine
EN300-26601312-1.0g
2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide
2411270-55-6 95.0%
1.0g
$0.0 2025-03-20

2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide 関連文献

2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamideに関する追加情報

Comprehensive Overview of 2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide (CAS No. 2411270-55-6)

The compound 2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide (CAS No. 2411270-55-6) is a specialized organic molecule with a unique structural framework. Its molecular architecture combines a cyclohexyl group, a tetrahydrobenzodiazole core, and a chloroacetamide moiety, making it a subject of interest in pharmaceutical and agrochemical research. This compound's distinct features have led to its exploration in various applications, particularly in the development of novel bioactive agents.

Recent trends in scientific literature highlight a growing interest in heterocyclic compounds like 2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide. Researchers are increasingly focusing on such molecules due to their potential in modulating biological pathways. For instance, the benzodiazole scaffold is known for its role in drug discovery, often associated with anti-inflammatory and antimicrobial properties. This has spurred questions like "What are the therapeutic applications of benzodiazole derivatives?" and "How does chloroacetamide functionality enhance bioactivity?"—topics frequently searched in academic and industrial databases.

The synthesis of CAS No. 2411270-55-6 involves multi-step organic reactions, including cyclization and acylation processes. Its tetrahydrobenzodiazole core is particularly noteworthy, as it contributes to the compound's stability and reactivity. This structural feature aligns with current research into sustainable chemistry, where scientists seek to optimize synthetic routes for efficiency and environmental friendliness. Queries such as "green synthesis of heterocyclic acetamides" reflect this shift in focus.

From a commercial perspective, 2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide is often discussed in the context of custom synthesis and high-value intermediates. Companies specializing in fine chemicals frequently list this compound in their catalogs, catering to clients in the life sciences sector. Its CAS No. 2411270-55-6 serves as a critical identifier for procurement and regulatory compliance, emphasizing the importance of accurate chemical nomenclature in global trade.

In analytical chemistry, characterizing CAS No. 2411270-55-6 requires advanced techniques such as NMR spectroscopy and mass spectrometry. These methods confirm the compound's purity and structural integrity, which are essential for research applications. The rise of AI-driven drug discovery has also brought attention to molecules like this, as computational models predict their interactions with biological targets. Searches for "machine learning in chemical analysis" and "predictive modeling for acetamide derivatives" underscore this interdisciplinary interest.

Looking ahead, the potential of 2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide lies in its adaptability. Whether as a building block for new pharmaceuticals or a subject of mechanistic studies, its versatility resonates with contemporary scientific priorities. As the demand for tailor-made chemicals grows, compounds like this will remain at the forefront of innovation, answering the call for more efficient and targeted solutions in chemistry and beyond.

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